molecular formula C9H15ClO3S B2855392 (4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanesulfonyl chloride CAS No. 2247103-47-3

(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanesulfonyl chloride

Cat. No.: B2855392
CAS No.: 2247103-47-3
M. Wt: 238.73
InChI Key: RGJMEDRAUHVUSO-UHFFFAOYSA-N
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Description

The compound “(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanesulfonyl chloride” is a chemical with the CAS Number: 2247103-47-3 . It has a molecular weight of 238.73 . The IUPAC name for this compound is (4-methyl-2-oxabicyclo [2.2.2]octan-1-yl)methanesulfonyl chloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H15ClO3S/c1-8-2-4-9(5-3-8,13-6-8)7-14(10,11)12/h2-7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. For a detailed molecular structure analysis, specialized software or databases that can interpret InChI codes or other types of chemical structure codes would be needed .

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. The mechanism of action usually refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect .

Properties

IUPAC Name

(4-methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClO3S/c1-8-2-4-9(5-3-8,13-6-8)7-14(10,11)12/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJMEDRAUHVUSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1)(OC2)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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